ethyl 2-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C27H26N2O3S2 and its molecular weight is 490.64. The purity is usually 95%.
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Scientific Research Applications
Anti-rheumatic Potential
Research has shown that derivatives of ethyl 2-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, specifically ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate [THBTD] and its metal complexes, exhibit significant antioxidant, analgesic, and anti-rheumatic effects. These effects were demonstrated in vivo using a collagen-adjuvant arthritis model in rats, highlighting their potential in treating rheumatic diseases (Sherif & Hosny, 2014).
Anticancer Activity
Another important application is in the synthesis of novel heterocycles with anticancer properties. Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been used as a building block for creating new compounds with potent activity against colon HCT-116 human cancer cell lines. This showcases the compound's role in developing potential treatments for cancer (Abdel-Motaal, Alanzy, & Asem, 2020).
Heterocyclic Synthesis
The compound has also been employed in heterocyclic synthesis, leading to the creation of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. These derivatives have a variety of potential applications in pharmaceuticals, demonstrating the compound's versatility in chemical synthesis (Mohareb et al., 2004).
Antimicrobial and Antioxidant Studies
Furthermore, derivatives of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have shown excellent antimicrobial and profound antioxidant potentials, indicating their potential use in treating infections and preventing oxidative stress-related diseases (Raghavendra et al., 2016).
Antitumor Evaluation
Moreover, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate resulted in compounds that exhibited high inhibitory effects in antiproliferative activity screenings against various human cancer cell lines. This underscores the compound's utility in antitumor evaluations and the potential for developing new cancer therapies (Shams et al., 2010).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . In particular, some indole derivatives have been demonstrated to target the RNA-dependent RNA polymerase (RdRp) of both respiratory syncytial virus (RSV) and influenza A virus .
Mode of Action
Indole derivatives have been shown to inhibit viral replication at sub-micromolar ec50 values with lower cytotoxicity comparing with ribavirin . This suggests that the compound may interact with its targets to inhibit their function, thereby preventing the replication of viruses.
Biochemical Pathways
It’s known that indole derivatives can have a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Some indole derivatives have been shown to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit the polymerization of tubulin . This suggests that the compound may have similar effects.
Properties
IUPAC Name |
ethyl 2-[[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3S2/c1-2-32-27(31)23-19-13-7-9-15-21(19)34-26(23)29-22(30)16-33-25-18-12-6-8-14-20(18)28-24(25)17-10-4-3-5-11-17/h3-6,8,10-12,14,28H,2,7,9,13,15-16H2,1H3,(H,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKNEASBIYIQRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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